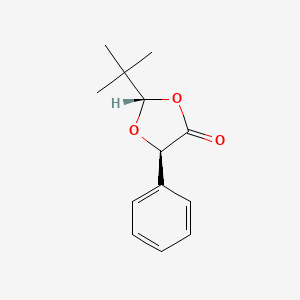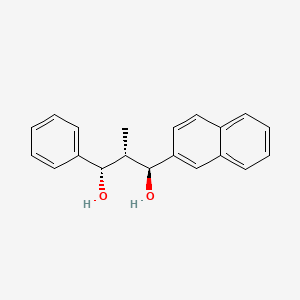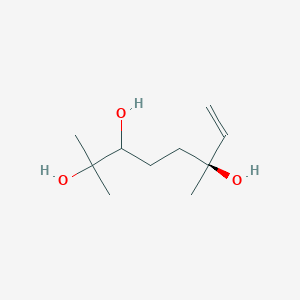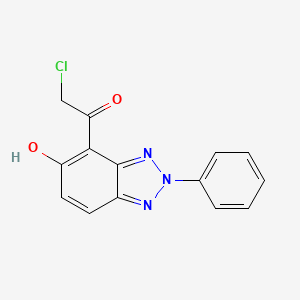![molecular formula C15H22BrNO B14186572 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide CAS No. 917887-56-0](/img/structure/B14186572.png)
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide is an organic compound that belongs to the class of brominated amides This compound is characterized by the presence of a bromine atom, a methyl group, and a pentanamide moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide can be achieved through several synthetic routes. One common method involves the bromination of 3-methylpentanamide followed by the introduction of the phenyl group. The reaction typically requires the use of bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the amide group can yield amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include ketones, carboxylic acids, or aldehydes.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Applications De Recherche Scientifique
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methylacetanilide
- 2-Bromo-N-methylbenzamide
- 2-Bromo-3-methylthiophene
Uniqueness
2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide is unique due to its specific combination of a bromine atom, a methyl group, and a pentanamide moiety attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
917887-56-0 |
|---|---|
Formule moléculaire |
C15H22BrNO |
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
2-bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C15H22BrNO/c1-4-12(3)14(16)15(18)17-10-9-13-7-5-11(2)6-8-13/h5-8,12,14H,4,9-10H2,1-3H3,(H,17,18) |
Clé InChI |
GXOQRUCKWPKNNY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NCCC1=CC=C(C=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)

![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)





![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)
